molecular formula C15H15N3O B14414595 2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine CAS No. 86969-34-8

2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine

Cat. No.: B14414595
CAS No.: 86969-34-8
M. Wt: 253.30 g/mol
InChI Key: ASYRFZSDCHAUJP-UHFFFAOYSA-N
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Description

2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 5-amino-3-phenylpyrazole with appropriate reagents. One common method includes the reaction of 5-amino-3-phenylpyrazole with malonic acid under specific conditions to form the desired pyrazolo[1,5-a]pyrimidine structure .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or propoxy moieties .

Scientific Research Applications

2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to enzymes or receptors, leading to alterations in cellular pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct photophysical properties and biological activities. Its ability to act as a fluorescent probe and its potential anticancer properties make it a valuable compound in both research and industrial applications .

Properties

CAS No.

86969-34-8

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

2-phenyl-5-propoxypyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H15N3O/c1-2-10-19-15-8-9-18-14(16-15)11-13(17-18)12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3

InChI Key

ASYRFZSDCHAUJP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC2=CC(=NN2C=C1)C3=CC=CC=C3

Origin of Product

United States

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